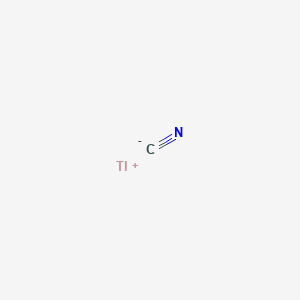

Thallous cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13453-34-4 |

|---|---|

Molecular Formula |

CNTl |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

thallium(1+);cyanide |

InChI |

InChI=1S/CN.Tl/c1-2;/q-1;+1 |

InChI Key |

VNJJMQRBCYQGFL-UHFFFAOYSA-N |

SMILES |

[C-]#N.[Tl+] |

Canonical SMILES |

[C-]#N.[Tl+] |

Other CAS No. |

13453-34-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Thallous Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallous cyanide (TlCN) is a highly toxic inorganic compound with unique physical and chemical characteristics. This document provides a comprehensive overview of its properties, including quantitative data, experimental considerations, and insights into its mechanism of toxicity. This guide is intended for professionals in research, science, and drug development who may encounter or study this compound. Due to its extreme toxicity, handling of this compound requires stringent safety protocols.

Physical Properties

This compound is a white crystalline solid.[1][2][3] It is composed of hexagonal platelets and is odorless.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CNTl | [1][2][3] |

| Molar Mass | 230.40 g/mol | [1][2] |

| Appearance | White, hexagonal platelets | [1][2][3] |

| Density | 6.523 g/cm³ | [1][2] |

| Melting Point | Decomposes upon heating | [4][5][6] |

| Boiling Point | Not applicable; decomposes | |

| Solubility in Water | 16.8 g/100 mL | [1][2][3] |

| Solubility in Other Solvents | Soluble in alcohol and acid | [1][2] |

| Aqueous Solution pH | Alkaline | [1][2] |

Chemical Properties

This compound exhibits reactivity characteristic of both the thallous (Tl⁺) and cyanide (CN⁻) ions.

2.1. Synthesis and Decomposition

A convenient method for the preparation of anhydrous this compound involves the reaction of dry hydrogen cyanide with thallium(I) phenoxide.[7]

Upon heating, this compound decomposes. While a specific decomposition temperature is not well-documented in readily available literature, thermal decomposition of metal cyanides and thiocyanates is a known phenomenon.[4][5] The decomposition of hydrogen cyanide has been studied at very high temperatures (2700-3600 K).[6]

2.2. Reactivity and Complex Formation

The cyanide ion is a potent ligand and forms stable complexes with many metals. In aqueous solutions, thallium can exist in both the +1 (thallous) and +3 (thallic) oxidation states. Thallium(III) forms stable cyano complexes, such as [Tl(CN)₃] and [Tl(CN)₄]⁻.[8] The dissolution of thallium(III) oxide in the presence of cyanide ions leads to the formation of these complexes.[8]

The aqueous solution of this compound is alkaline, indicating hydrolysis of the cyanide ion to form hydrocyanic acid (HCN) and hydroxide ions (OH⁻).[1][2]

Experimental Protocols

Due to the extreme toxicity of this compound, all experimental work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

3.1. Determination of Solubility

The following is a general procedure for determining the solubility of a toxic salt like this compound in water.

Caption: Workflow for determining the solubility of this compound.

3.2. Determination of Density

The density of this compound can be determined using a gas pycnometer, which is a standard method for determining the volume of a solid sample by measuring the pressure change of a known volume of an inert gas.

3.3. Analysis of Cyanide Content

Analytical methods for the determination of cyanide in a sample often involve an acid distillation or UV irradiation to release free hydrogen cyanide, which is then trapped and quantified, for example, by colorimetric methods.[9]

Cellular Toxicity Pathways

The high toxicity of this compound is a result of the combined toxic effects of both the thallous ion (Tl⁺) and the cyanide ion (CN⁻).

4.1. Thallium Toxicity

The toxicity of thallium arises from its ability to mimic the potassium ion (K⁺) due to their similar ionic radii.[7][10][11] This allows thallium to enter cells through potassium uptake pathways and disrupt numerous potassium-dependent cellular processes.[7][10][11] Key toxic effects include the inhibition of enzymes such as pyruvate kinase and succinate dehydrogenase, which disrupts glucose metabolism and the Krebs cycle, leading to decreased ATP production.[7][11]

4.2. Cyanide Toxicity

The cyanide ion is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[12][13] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[13][14] The cell is forced into anaerobic metabolism, leading to a rapid buildup of lactic acid and subsequent cytotoxic hypoxia.[12][14]

Caption: Cellular toxicity pathways of this compound.

Safety and Handling

This compound is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[10] It should only be handled by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. Waste containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

This compound is a compound with significant physical and chemical properties of interest to the scientific community. Its high toxicity necessitates a thorough understanding of its behavior and strict adherence to safety protocols. This guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Thallium Cyanide [drugfuture.com]

- 3. Thallium(I) cyanide. | 13453-34-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Cyanide synthesis by thermal decomposition of Thiocyanate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Thermal decomposition of hydrogen cyanide behind incident shock waves | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Solubility, complex formation, and redox reactions in the Tl2O3-HCN/CN(-)-H2O system. Crystal structures of the cyano compounds Tl(CN)3.H2O, Na[Tl(CN)4].3H2O, K[Tl(CN)4], and Tl(I)[Tl(III)(CN)4] and of Tl(I)2C2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ysi.com [ysi.com]

- 10. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 11. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Thallous Cyanide

Abstract

Thallous cyanide (TlCN), a simple inorganic salt, presents an interesting case study in the structure and bonding of heavy metal cyanides. Despite its straightforward stoichiometry, detailed crystallographic and spectroscopic data in the public domain are notably scarce. This technical guide provides a comprehensive overview of the known molecular and electronic structure of this compound, drawing upon available experimental data and analogies to related metal cyanide complexes. The document outlines the presumed bonding characteristics, summarizes relevant quantitative data from related thallium-cyanide species, and details the standard experimental protocols for the structural elucidation of such compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of the fundamental properties of this compound.

Introduction

Thallium(I) cyanide, or this compound, is a white crystalline solid with the chemical formula TlCN.[1] As a compound of a heavy p-block element, its properties are influenced by relativistic effects, which impact the electronic structure and bonding. The cyanide ion (CN⁻), a pseudohalide, is a versatile ligand known for its strong triple bond and its ability to coordinate to metal centers through either the carbon or nitrogen atom, or to act as a bridging ligand.

A definitive, publicly available crystal structure of this compound has proven elusive in a thorough literature review. Much of the available structural research focuses on the more complex thallium(III) cyanide anions in solution.[2] Nevertheless, based on its physical properties and the behavior of analogous metal cyanides, a reasonable model of its structure and bonding can be inferred. This guide will synthesize the available information to present a coherent picture of the molecular structure and bonding in TlCN.

Physicochemical Properties

This compound is described as consisting of white, hexagonal platelets.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | TlCN | [1] |

| Molecular Weight | 230.40 g/mol | [1] |

| Appearance | White, hexagonal platelets | [1] |

| Density | 6.523 g/cm³ | [1] |

| Solubility in Water | 16.8 g/100 mL | [1] |

Molecular Structure and Bonding

The bonding in this compound is expected to be predominantly ionic, consisting of Tl⁺ and CN⁻ ions. The high electronegativity difference between thallium and the cyanide group supports this ionic character. The cyanide ion itself features a strong covalent triple bond between the carbon and nitrogen atoms.

In the solid state, the arrangement of ions in the crystal lattice will be dictated by the relative sizes of the Tl⁺ and CN⁻ ions and the desire to maximize electrostatic attractions. Given that TlCN is reported to form hexagonal platelets, a layered or a structure with hexagonal symmetry is likely.[1]

| Thallium(III) Cyanide Complex | Tl-C Bond Length (Å) | Reference |

| [Tl(CN)₂]⁺ | 2.11(2) | [2] |

| Tl(CN)₃ | 2.15(2) | [2] |

| [Tl(CN)₄]⁻ | 2.19(2) | [2] |

The C≡N triple bond in metal cyanides typically has a bond length of approximately 1.15 Å and exhibits a strong, characteristic stretching vibration in infrared and Raman spectra.

Experimental Protocols for Structural Determination

The definitive determination of the molecular structure of this compound would rely on a combination of diffraction and spectroscopic techniques. The general methodologies for these are outlined below.

Single-Crystal X-ray Diffraction

This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of TlCN would be grown, likely through slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern of X-rays is recorded on a detector.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted spots. The structural model is then refined to best fit the experimental data.

The expected output would be the space group, unit cell dimensions, and the precise coordinates of the thallium, carbon, and nitrogen atoms, from which accurate bond lengths and angles can be calculated.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the strength and nature of the chemical bonds.

Methodology:

-

Sample Preparation: A solid sample of TlCN is prepared, typically as a KBr pellet or in an attenuated total reflectance (ATR) accessory for IR spectroscopy, or as a powder for Raman spectroscopy.

-

Spectral Acquisition: The sample is irradiated with infrared light (for IR spectroscopy) or a monochromatic laser (for Raman spectroscopy), and the transmitted/scattered light is analyzed.

-

Spectral Analysis: The resulting spectrum shows absorption or scattering peaks corresponding to the vibrational frequencies of the molecule. The C≡N stretching frequency is a particularly strong and informative band in the spectra of cyanides.

Conclusion

References

An In-depth Technical Guide to Thallous Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thallous cyanide, including its chemical identity, properties, synthesis, applications in organic synthesis, and critical safety and toxicological information. The data is presented to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, with the IUPAC name Thallium(I) cyanide, is an inorganic compound of thallium and the cyanide anion.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13453-34-4 | [1][2][3] |

| IUPAC Name | Thallium(I) cyanide | [1] |

| Synonyms | This compound | [1][2][3] |

| Molecular Formula | TlCN | [2][3] |

| Molecular Weight | 230.40 g/mol | [2][3] |

| Appearance | White, hexagonal platelets | [2][3] |

| Density | 6.523 g/cm³ | [2][3] |

| Solubility in Water | 16.8 g/100 mL | [2][3] |

| Other Solubilities | Soluble in alcohol and acid | [2][3] |

| Aqueous Solution | Alkaline | [2][3] |

Synthesis of this compound

Experimental Protocol: Anhydrous Synthesis

A convenient and quantitative method for preparing anhydrous Thallium(I) cyanide involves the reaction of dry hydrogen cyanide with thallium(I) phenoxide under nonaqueous conditions.[2] This method is advantageous as it avoids the formation of thallium(I) carbonate and the complexation issues associated with aqueous preparations.[2]

Materials:

-

Thallium(I) phenoxide

-

Dry hydrogen cyanide

-

Anhydrous solvent (e.g., ether or ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, dissolve Thallium(I) phenoxide in an appropriate anhydrous solvent.

-

Bubble dry hydrogen cyanide gas through the solution.

-

Thallium(I) cyanide will precipitate out of the solution.

-

Collect the precipitate by filtration under an inert atmosphere.

-

Wash the product with the anhydrous solvent and dry under vacuum.

Caption: Synthesis of this compound from Thallium(I) Phenoxide.

Applications in Organic Synthesis

This compound is a useful reagent in organic synthesis, particularly for the preparation of α-ketonitriles, cyanoformates, and trimethylcyanosilane.[2]

Experimental Protocol: Synthesis of Aromatic α-Ketonitriles

This compound reacts with aroyl chlorides to produce aromatic α-ketonitriles in good yields.[2]

Materials:

-

This compound

-

Aroyl chloride (e.g., benzoyl chloride)

-

Anhydrous ether or ethyl acetate

Procedure:

-

In a fume hood, suspend equimolar amounts of this compound and the aroyl chloride in anhydrous ether or ethyl acetate.

-

Stir the mixture at room temperature for 1-3 hours.

-

The insoluble thallium(I) chloride will precipitate. Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate to obtain the crude α-ketonitrile.

-

The product can be further purified by recrystallization or distillation.

Caption: Synthesis of α-Ketonitriles using this compound.

Toxicology and Safety

This compound is a highly toxic compound due to the presence of both the thallium(I) ion and the cyanide anion. Extreme caution must be exercised when handling this substance.

Mechanism of Thallium Toxicity

Thallium is a non-essential and highly toxic heavy metal.[4] The toxicity of thallium arises from its ability to mimic essential alkali metal cations, particularly potassium (K+), due to their similar ionic radii.[5] This allows thallium to enter cells via potassium uptake pathways and disrupt numerous cellular processes.[4][5]

The primary mechanisms of thallium toxicity include:

-

Disruption of K+-dependent processes: Thallium can substitute for potassium in vital cellular functions, including the Na+/K+-ATPase pump, leading to impaired ion gradients and cellular injury.[4][6]

-

Enzyme Inhibition: Thallium inhibits key enzymes such as pyruvate kinase and succinate dehydrogenase, which disrupts glucose metabolism and the Krebs cycle, leading to decreased ATP production.[6][7]

-

Affinity for Sulfhydryl Groups: Thallium has a high affinity for sulfhydryl (-SH) groups in proteins, particularly cysteine residues.[4] This binding can denature proteins and inhibit their function.

-

Inhibition of Protein Synthesis: Thallium can damage ribosomes, interfering with protein synthesis.[4][6]

Caption: Cellular Mechanisms of Thallium Toxicity.

Mechanism of Cyanide Toxicity

The cyanide ion (CN-) is a potent and rapid-acting poison that inhibits cellular respiration. It binds to the ferric iron in cytochrome c oxidase in the mitochondria, preventing the utilization of oxygen and leading to cytotoxic anoxia.

Symptoms of Exposure

Symptoms of thallium poisoning are often slow to develop and can be wide-ranging, including severe gastrointestinal distress, painful peripheral neuropathy, and hair loss (alopecia) which typically occurs 2-3 weeks after exposure.[5][7] Acute cyanide poisoning leads to rapid onset of symptoms such as shortness of breath, dizziness, seizures, and can be fatal within minutes.[8]

Handling and Safety Precautions

Due to its extreme toxicity, this compound must be handled with stringent safety protocols:

-

Engineering Controls: All work with this compound, including weighing, must be conducted in a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and impervious gloves (e.g., double-gloving with nitrile gloves) when handling the compound.[8][9]

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[8] It must be stored separately from acids and oxidizing agents, as contact with acids will liberate highly toxic hydrogen cyanide gas.[8]

-

Emergency Procedures: A specific emergency response plan must be in place. This should include having a cyanide emergency kit available and ensuring all personnel are trained on its use and on first aid procedures.[9][10] In case of exposure, immediate medical attention is critical.

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[8]

This guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) and follow all institutional safety guidelines before handling this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thallium Cyanide [drugfuture.com]

- 4. Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models [mdpi.com]

- 5. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. research.columbia.edu [research.columbia.edu]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. Cyanide Safety - 911Metallurgist [911metallurgist.com]

Historical methods of Thallous cyanide preparation

An In-depth Technical Guide to the Historical Methods of Thallous Cyanide Preparation

Introduction

This compound (TlCN), a highly toxic inorganic compound, has historically been a reagent of interest in organic synthesis. Its utility stems from its ability to act as a cyanide source in various chemical transformations. This technical guide provides a comprehensive overview of the historical methods employed for the preparation of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The document details the evolution of synthetic approaches, from early aqueous precipitation techniques to more refined nonaqueous methods, offering insights into the challenges and advancements in the synthesis of this hazardous yet synthetically useful compound.

Historical Synthetic Methodologies

The preparation of this compound has evolved over time, with earlier methods often being cumbersome and yielding impure products. The primary historical methods can be categorized into aqueous precipitation and ion exchange techniques. A later, more efficient nonaqueous method was developed, which is also discussed here for comparative purposes.

Aqueous Precipitation Method

One of the earliest and most straightforward approaches to synthesizing this compound involved the precipitation from an aqueous solution. This method is based on a double displacement reaction between a soluble thallium(I) salt and an alkali metal cyanide.

The general reaction is as follows:

Tl⁺(aq) + CN⁻(aq) → TlCN(s)

Typically, thallium(I) nitrate (TlNO₃) and potassium cyanide (KCN) were used as reactants. While simple in principle, this method presented several practical challenges. A significant issue was the contamination of the product with thallium(I) carbonate (Tl₂CO₃) due to the presence of dissolved carbon dioxide in the water. To circumvent this, the use of CO₂-free water was a critical but often difficult requirement.[1] Furthermore, the crude product obtained from this method required repeated fractional recrystallization to achieve a reasonable degree of purity.[1] The formation of complexes with counter-ions, such as K⁺, also complicated the purification process.[1]

Ion Exchange Method

An alternative historical approach utilized ion exchange chromatography to prepare this compound. This method involved the exchange of ions between a thallium(I)-loaded cation exchange resin and an aqueous solution of potassium cyanide.[1]

The process can be represented as:

Resin-Tl⁺ + KCN(aq) → Resin-K⁺ + TlCN(aq)

A commonly used resin for such purposes was the Dowex-50 ion exchange resin.[1] A major drawback of this technique was the necessity for a large excess of the cation exchange resin to drive the reaction to completion and achieve a satisfactory yield of this compound.[1] This made the process inefficient and costly for larger-scale preparations.

Nonaqueous Synthesis from Thallium(I) Phenoxide

While not a classical historical method in the same vein as the previous two, the development of a nonaqueous route in the latter half of the 20th century represented a significant advancement and highlights the deficiencies of the older methods. This method involves the reaction of thallium(I) phenoxide with dry hydrogen cyanide in a nonaqueous solvent, such as ether or ethyl acetate.[1]

The reaction is:

C₆H₅OTl + HCN → TlCN + C₆H₅OH

This procedure was reported to be a convenient and quantitative method for preparing anhydrous thallium(I) cyanide.[1] It avoids the complications of aqueous methods, such as carbonate formation and complexation with counter-ions, resulting in a purer product.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key aspects of the historical and improved methods for this compound preparation.

| Method | Thallium Source | Cyanide Source | Solvent | Key Challenges/Disadvantages | Product Purity |

| Aqueous Precipitation | Thallium(I) Nitrate | Potassium Cyanide | Water | - Formation of thallium(I) carbonate impurity- Requires CO₂-free water- Complex formation with counter-ions- Requires extensive fractional recrystallization | Low initial purity |

| Ion Exchange | Thallium(I)-form of Dowex-50 resin | Potassium Cyanide | Water | - Requires a large excess of ion exchange resin- Inefficient for larger scale synthesis | Moderate |

| Nonaqueous | Thallium(I) Phenoxide | Hydrogen Cyanide | Ether or Ethyl Acetate | - Requires handling of highly toxic dry hydrogen cyanide | High (Anhydrous) |

Experimental Protocols

Detailed experimental protocols for the key methods are provided below. The protocol for the nonaqueous method is based on published literature, while the protocols for the historical methods are generalized based on available descriptions.

Protocol 1: Aqueous Precipitation of this compound (Generalized)

Objective: To synthesize this compound via precipitation from an aqueous solution of thallium(I) nitrate and potassium cyanide.

Materials:

-

Thallium(I) nitrate (TlNO₃)

-

Potassium cyanide (KCN)

-

Carbon dioxide-free deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

Prepare separate aqueous solutions of thallium(I) nitrate and potassium cyanide using CO₂-free deionized water. The water should be boiled and then cooled under an inert atmosphere (e.g., nitrogen) to remove dissolved CO₂.

-

Slowly add the potassium cyanide solution to the stirred thallium(I) nitrate solution at room temperature.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the precipitate with small portions of cold, CO₂-free deionized water.

-

The crude product must be purified by repeated fractional recrystallization from CO₂-free water.

Note: All operations should be conducted in a well-ventilated fume hood due to the extreme toxicity of thallium salts and cyanide compounds.

Protocol 2: this compound Synthesis via Ion Exchange (Generalized)

Objective: To prepare this compound using a thallium(I)-loaded cation exchange resin.

Materials:

-

Dowex-50 cation exchange resin (or equivalent)

-

Thallium(I) sulfate (Tl₂SO₄) or other soluble thallium(I) salt

-

Potassium cyanide (KCN)

-

Deionized water

-

Chromatography column

Procedure:

-

Prepare the thallium(I) form of the Dowex-50 resin by passing a solution of a soluble thallium(I) salt (e.g., thallium(I) sulfate) through a column packed with the resin in its hydrogen or sodium form.

-

Wash the resin thoroughly with deionized water to remove any excess thallium(I) salt.

-

Prepare an aqueous solution of potassium cyanide.

-

Pass the potassium cyanide solution through the column containing the thallium(I)-loaded resin. A large excess of the resin is typically required.

-

The eluate will contain aqueous this compound.

-

The this compound can be isolated by careful evaporation of the water under reduced pressure.

Note: This procedure is highly hazardous and should only be performed by trained personnel with appropriate safety measures.

Protocol 3: Nonaqueous Synthesis of Anhydrous this compound

Objective: To prepare anhydrous this compound from thallium(I) phenoxide and hydrogen cyanide.

Materials:

-

Thallium(I) phenoxide (C₆H₅OTl)

-

Dry hydrogen cyanide (HCN)

-

Anhydrous ether or ethyl acetate

-

Reaction flask with a stirrer and gas inlet

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction flask under an inert atmosphere, suspend thallium(I) phenoxide in anhydrous ether or ethyl acetate.

-

Bubble dry hydrogen cyanide gas through the stirred suspension at room temperature.

-

The reaction is typically complete within a few hours, resulting in the formation of a precipitate of anhydrous this compound.

-

Collect the product by filtration under an inert atmosphere.

-

Wash the precipitate with the anhydrous solvent used for the reaction.

-

Dry the product under vacuum to yield pure, anhydrous this compound.

Note: This protocol involves the use of extremely toxic and volatile hydrogen cyanide gas and must be conducted with extreme caution in a specialized chemical fume hood.

Visualizations

The following diagrams illustrate the chemical pathways for the historical aqueous precipitation and the improved nonaqueous synthesis of this compound.

Caption: Aqueous precipitation of this compound.

Caption: Nonaqueous synthesis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Data of Thallous Cyanide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for understanding and obtaining the core thermodynamic properties of thallous cyanide (TlCN). Due to the specialized nature of this compound, a complete and readily available dataset for its thermodynamic properties is not centrally located in common databases. This guide, therefore, emphasizes the experimental methodologies required to determine these values and presents a structure for the systematic compilation of such data.

Core Thermodynamic Properties of this compound

A comprehensive thermodynamic profile of this compound is essential for predicting its behavior in chemical reactions, understanding its stability, and for process design in synthetic chemistry. The key thermodynamic parameters of interest are the standard enthalpy of formation (ΔHf°), the standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔGf°).

Data Presentation

While specific experimentally determined values for this compound are not consistently available across public databases, the following tables provide a standardized format for their presentation once obtained. These values are crucial for calculations in chemical thermodynamics.

Table 1: Standard Molar Thermodynamic Properties of this compound (TlCN) at 298.15 K

| Property | Symbol | Value (kJ/mol) |

| Enthalpy of Formation | ΔHf° | Data to be determined |

| Gibbs Free Energy of Formation | ΔGf° | Data to be determined |

| Molar Entropy | S° | Data to be determined |

| Heat Capacity | Cp | Data to be determined |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CNTl | [1] |

| Molecular Weight | 230.40 g/mol | [1] |

| Density | 6.523 g/cm³ | [1] |

| Appearance | White, hexagonal platelets | [1] |

Experimental Protocols for a Comprehensive Thermodynamic Analysis

The determination of the thermodynamic properties of this compound necessitates precise calorimetric measurements. The primary experimental technique for acquiring the heat capacity and entropy data is adiabatic calorimetry.

Adiabatic Calorimetry for Heat Capacity and Entropy Determination

Adiabatic calorimetry is a fundamental technique used to measure the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample and its surroundings, heat leaks are minimized, allowing for accurate measurements of the energy required to raise the temperature of the sample by a specific amount. A study on the heat capacities of this compound crystal was conducted using an adiabatic calorimeter over a temperature range of 15 to 300 K.[2]

Methodology:

-

Sample Preparation: A pure, well-characterized sample of this compound is synthesized and placed in a sealed calorimeter vessel. The vessel is then evacuated and filled with a small amount of helium gas to ensure thermal contact.

-

Calorimeter Setup: The calorimeter vessel is suspended within an adiabatic shield inside a vacuum chamber. The temperature of the shield is precisely controlled to match the temperature of the sample vessel at all times.

-

Heat Input: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in the temperature of the sample.

-

Temperature Measurement: The temperature of the sample is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input.

-

Data Analysis: The heat capacity (Cp) is calculated from the measured energy input (ΔQ) and the resulting temperature change (ΔT) using the formula Cp = ΔQ / ΔT. This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

The standard molar entropy (S°) at a given temperature (T) is then determined by integrating the heat capacity data from absolute zero, as shown in the equation:

S°(T) = ∫0T (Cp(T') / T') dT'

Any phase transitions observed as anomalies in the heat capacity curve must be accounted for by adding the entropy of transition (ΔHtrans / Ttrans) to the integral.

Logical Workflow for Thermodynamic Parameter Determination

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the key thermodynamic properties of a chemical compound such as this compound.

Caption: Workflow for the determination of thermodynamic properties of this compound.

This structured approach, from sample preparation to final calculation, ensures the generation of high-quality, reliable thermodynamic data essential for research and development activities. The lack of readily available data for this compound highlights the importance of performing these fundamental experimental measurements to build a comprehensive chemical and thermodynamic profile.

References

Solubility of Thallous cyanide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of thallous cyanide (TlCN) in various solvents. Due to the acute toxicity of thallium and cyanide compounds, this document also emphasizes rigorous safety protocols and detailed experimental procedures for handling this hazardous material in a research setting.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property crucial for its application in synthesis, formulation, and various analytical techniques. The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | Not Specified | 16.8[1] |

| Ethanol | Not Specified | Soluble[1][2] |

| Diethyl Ether | Not Specified | Data not available |

Experimental Protocols: Determination of this compound Solubility

The determination of the solubility of a highly toxic substance like this compound requires meticulous planning and adherence to strict safety protocols. The following methodologies are based on established principles for solubility determination of inorganic salts, with enhanced safety measures for handling cyanides.

I. Gravimetric Method for Aqueous Solubility

This method involves preparing a saturated solution at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials and Equipment:

-

This compound (TlCN), solid

-

Deionized water

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm)

-

Pre-weighed, oven-dried glass vials with airtight caps

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat, and a properly fitted respirator with cartridges appropriate for cyanide compounds.

-

Cyanide spill kit and cyanide antidote kit.

Procedure:

-

Preparation of Saturated Solution:

-

In a designated fume hood, add an excess of this compound to a known volume of deionized water in a sealed, robust container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, oven-dried glass vial. Seal the vial tightly.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the water without decomposing the this compound (e.g., 105 °C). A vacuum oven is recommended to facilitate drying at a lower temperature.

-

Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.

-

Express the solubility in grams per 100 mL of the solvent.

-

II. Isothermal Titration Method

This method can be adapted to determine solubility by titrating a solution of a complexing agent against a saturated solution of the sparingly soluble salt. Given the complex chemistry of cyanide, this method requires careful selection of the titrant and indicator.

Note: Due to the complexities and potential for hazardous reactions, the gravimetric method is generally preferred for its simplicity and directness in the case of this compound.

Mandatory Safety Precautions for Handling this compound

This compound is a potent poison, and exposure via inhalation, ingestion, or skin contact can be fatal. All work with this compound must be conducted with the utmost care and in accordance with institutional and national safety regulations.

-

Engineering Controls: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Personal Protective Equipment (PPE): A full set of PPE, as described in the experimental protocol, is mandatory. Gloves should be inspected for any signs of degradation before and during use.

-

Emergency Preparedness: A cyanide-specific spill kit must be readily accessible. All personnel working with cyanides must be trained in its use. A cyanide antidote kit should be available, and all laboratory personnel should be aware of its location and the emergency response protocol.

-

Waste Disposal: All this compound waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.

-

Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A freshly prepared solution of sodium hypochlorite (bleach) adjusted to an alkaline pH (>10) can be used for this purpose.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound using the gravimetric method, emphasizing the critical safety and experimental stages.

Caption: Workflow for Gravimetric Solubility Determination of this compound.

References

Safety and handling precautions for solid Thallous cyanide

An In-depth Technical Guide to the Safe Handling of Solid Thallous Cyanide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is an extremely toxic compound. The information provided herein is intended for qualified professionals in controlled laboratory settings. Strict adherence to all institutional and regulatory safety protocols is mandatory.

Introduction

This compound (TlCN) is a highly toxic inorganic compound that presents significant health risks due to the combined toxicity of both the thallium(I) cation and the cyanide anion. Its use in organic synthesis and other research applications necessitates a thorough understanding of its hazardous properties and strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.[1] This guide provides comprehensive information on the safe handling, storage, and disposal of solid this compound.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Thallium(I) cyanide | [1] |

| CAS Number | 13453-34-4 | [1] |

| Molecular Formula | TlCN | [1][2] |

| Molecular Weight | 230.40 g/mol | [1] |

| Appearance | White, hexagonal platelets | [1] |

| Density | 6.523 g/cm³ | [1] |

| Melting Point | 303 °C (577 °F) | [3] |

| Boiling Point | 1457 °C (2655 °F) | [3] |

| Solubility | 16.8 g/100 mL in water. Soluble in alcohol and acid. | [1] |

| pH of Aqueous Solution | Alkaline | [1] |

| Flammability | Not flammable | [3] |

Toxicity and Hazards

This compound is a potent poison, and exposure via any route (inhalation, ingestion, or skin contact) can be fatal.[4] The toxicity is a dual effect of the thallium ion, a cumulative poison, and the cyanide ion, which causes histotoxic hypoxia by inhibiting cellular respiration.[5][6]

Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.[4]

-

Contact with acids liberates very toxic hydrogen cyanide (HCN) gas.[4]

-

Causes severe skin burns and eye damage.[4]

-

Very toxic to aquatic life with long-lasting effects.[4]

Table 2: Toxicity Data for Cyanide Compounds

| Parameter | Value | Remarks | Reference |

| Lethal Dose (Oral, Human) | 50 - 200 mg (alkali cyanides) | Can cause immediate collapse and death. | [5][7] |

| OSHA PEL (as CN) | 5 mg/m³ TWA | Permissible Exposure Limit, Time-Weighted Average. | [8] |

| NIOSH REL (as CN) | 5 mg/m³ (4.7 ppm) | Recommended Exposure Limit, 10-minute Ceiling. | [8] |

| IDLH (as CN) | 25 mg/m³ | Immediately Dangerous to Life or Health. | [8] |

Symptoms of Acute Cyanide Exposure:

-

Mild/Early: Headache, dizziness, weakness, nausea, vomiting, rapid breathing, and eye/skin irritation.[5][6][9]

-

Severe: Convulsions, loss of consciousness, respiratory failure, coma, and death.[7][10] Death can occur within minutes of exposure.[10]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, stringent work practices, and appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All work involving solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with a demonstrated proper face velocity.[5][10][11]

-

Designated Area: Establish a designated area within the laboratory for cyanide work. This area should be clearly marked with warning signs.[10][11]

-

Ventilation: Ensure the laboratory is well-ventilated.[12]

-

Safety Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[10][13]

Work Practices

-

Authorization: Only trained and authorized personnel should handle this compound.[14][15]

-

Never Work Alone: It is mandatory to never work with cyanides alone or after hours.[11][14][15] Always inform colleagues before beginning work.[5]

-

Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.[10]

-

Avoid Dust and Aerosols: Handle the solid carefully to avoid generating dust.[5]

-

Incompatible Materials: Keep this compound away from acids, acid fumes, and strong oxidizing agents, as these can liberate highly toxic hydrogen cyanide gas.[11][14][16] Keep the work area dry, as moisture can also react with cyanides.[14][16]

-

Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[13][14] Always wash hands thoroughly with soap and water after handling cyanides, even if gloves were worn.[5][11]

Personal Protective Equipment (PPE)

The minimum required PPE when handling solid this compound includes:

-

Eye and Face Protection: Chemical splash goggles and a face shield.[10][14]

-

Hand Protection: Double-gloving with compatible nitrile gloves is recommended.[5][10][11] Check manufacturer's data for chemical resistance. Remove and replace gloves immediately if they become contaminated.[5]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5][12] An impervious apron may be necessary if there is a risk of splashing.[14]

-

Respiratory Protection: For emergency situations or where exposure limits may be exceeded, a NIOSH-certified Self-Contained Breathing Apparatus (SCBA) is necessary.[17][18]

Storage and Disposal

Proper storage and waste management are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store this compound in a cool, dry, and well-ventilated area.[11][12]

-

Keep containers tightly closed and properly labeled.[11][12]

-

Store in a locked, dedicated poisons cabinet with restricted access.[14][15]

-

Segregate from incompatible materials, especially acids.[11][14]

Disposal

-

All this compound waste, including contaminated materials (gloves, wipes, etc.) and empty containers, must be treated as acutely toxic hazardous waste.[5][10][19]

-

Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[10][11]

-

Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[19]

-

Do not dispose of this compound down the drain or in regular trash.[15]

-

Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup and disposal procedures.[11][12]

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with this compound.

Spills

-

Small Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation.[5] A cloth dampened with a pH 10 buffer solution can be used to minimize dust.[5][10]

-

Place the spilled solid and cleanup materials into a labeled hazardous waste container.[5]

-

Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[10][11]

-

Wipe the area again with the pH 10 buffer.

-

Dispose of all cleanup materials as hazardous waste.[11]

-

-

Large Spill or Spill Outside a Fume Hood:

Personnel Exposure

Speed is essential. Treatment must be prompt to be effective.[20]

-

All Exposures:

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Note on Antidotes: Specific antidotes for cyanide poisoning exist (e.g., hydroxocobalamin, sodium thiosulfate/sodium nitrite) but must only be administered by trained medical professionals.[5][21][22]

Experimental Protocol: Weighing Solid this compound

This protocol outlines the minimum required steps for safely weighing solid this compound.

-

Preparation:

-

Ensure all emergency equipment is accessible and functional.

-

Inform a colleague that you are about to work with this compound.

-

Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Designate and sign the work area within the chemical fume hood.

-

-

Procedure:

-

Place a balance inside the certified chemical fume hood. If not possible, use the following procedure:

-

Tare a sealable container (e.g., a vial with a cap) on a balance outside the hood.

-

Take the tared, open container into the fume hood.

-

Carefully transfer the approximate amount of this compound into the container.

-

Securely close the container.

-

Wipe the exterior of the container with a damp cloth (using pH 10 buffer) to remove any residual dust.

-

Take the sealed container out of the hood and weigh it on the balance.

-

Return to the fume hood to make any weight adjustments or for the addition of solvents.[5]

-

-

-

Decontamination and Cleanup:

-

After the transfer is complete, decontaminate the spatula and any other equipment used by rinsing with a pH 10 buffer solution, followed by a 10% bleach solution, and a final buffer rinse, all within the fume hood.[10][11]

-

Wipe down the work surface inside the fume hood using the same decontamination procedure.

-

Dispose of all contaminated wipes and gloves as hazardous waste.

-

Wash hands thoroughly with soap and water.

-

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Standard workflow for handling solid this compound.

Caption: Emergency response logic for personnel exposure.

References

- 1. Thallium Cyanide [drugfuture.com]

- 2. This compound | CNTl | CID 22251319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. litfl.com [litfl.com]

- 7. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 8. Cyanides - IDLH | NIOSH | CDC [cdc.gov]

- 9. epa.gov [epa.gov]

- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. nj.gov [nj.gov]

- 14. adelaide.edu.au [adelaide.edu.au]

- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]

- 18. Hydrogen Cyanide (AC): Systemic Agent | NIOSH | CDC [cdc.gov]

- 19. research.columbia.edu [research.columbia.edu]

- 20. monash.edu [monash.edu]

- 21. Cyanide poisoning: Symptoms, causes, and treatment [medicalnewstoday.com]

- 22. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Known Reactions and Reactivity of Thallous Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallous cyanide (TlCN), a highly toxic inorganic salt, serves as a specialized reagent in chemical synthesis. This guide provides a comprehensive overview of its known reactions and reactivity, with a focus on its applications in organic and inorganic chemistry. It details its physical and chemical properties, synthesis, and involvement in nucleophilic substitution, addition reactions, and the formation of coordination compounds. This document is intended to be a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes involving this compound to support research and development activities.

Introduction

This compound is a white, crystalline solid with the chemical formula TlCN. Due to the high toxicity of the thallium(I) cation, its use is limited to applications where its unique reactivity is essential. Historically, it has been employed in organic synthesis for the preparation of nitriles from organic halides. This guide consolidates available information on the chemical behavior of this compound, offering a detailed examination of its reactivity profile.

Physical and Chemical Properties

This compound is a dense, white solid with limited solubility in water. Its aqueous solution is reported to be alkaline[1]. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CNTl | [1] |

| Molecular Weight | 230.40 g/mol | [1] |

| Appearance | White, hexagonal platelets | [1] |

| Density | 6.523 g/cm³ | [1] |

| Solubility in Water | 16.8 g/100 mL | [1] |

| Solubility in other solvents | Soluble in alcohol and acid | [1] |

| Raman CN stretch | 2172 cm⁻¹ | [2] |

Synthesis of this compound

A convenient and quantitative method for preparing anhydrous this compound involves the reaction of dry hydrogen cyanide with thallium(I) ethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thallium(I) ethoxide

-

Anhydrous hydrogen cyanide

-

Anhydrous ether

Procedure:

-

A solution of thallium(I) ethoxide in anhydrous ether is prepared in a fume hood with appropriate safety precautions.

-

Anhydrous hydrogen cyanide gas is bubbled through the solution.

-

This compound precipitates as a white solid.

-

The precipitate is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Note: This synthesis should only be performed by trained professionals in a well-ventilated fume hood due to the extreme toxicity of thallium compounds and hydrogen cyanide.

Reactivity of this compound

This compound exhibits a range of reactivities, primarily centered around the nucleophilicity of the cyanide anion and the properties of the thallium(I) cation.

Reactions with Organic Compounds

This compound is a useful reagent for the introduction of the nitrile group into organic molecules.

This compound reacts with alkyl and acyl halides to produce the corresponding nitriles and acyl cyanides (benzoyl cyanides), respectively. The thallium(I) halide formed is insoluble in many organic solvents, which drives the reaction to completion.

General Reaction with Alkyl Halides: R-X + TlCN → R-CN + TlX(s) (where X = Cl, Br, I)

General Reaction with Acyl Halides: R-CO-X + TlCN → R-CO-CN + TlX(s) (where X = Cl, Br)

This protocol is adapted from a procedure using cuprous cyanide and can be modified for use with this compound, leveraging the higher reactivity of the latter which may allow for milder reaction conditions.

Materials:

-

Benzoyl chloride

-

This compound

-

Anhydrous acetonitrile (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.05 equivalents) and anhydrous acetonitrile.

-

Slowly add benzoyl chloride (1 equivalent) to the suspension.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography. Due to the higher reactivity of TlCN, the reaction may proceed to completion at room temperature, though gentle heating may be required[3].

-

Upon completion of the reaction, the precipitated thallous chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude benzoyl cyanide can be purified by vacuum distillation.

This compound reacts with acetone in a stepwise manner involving an aldol addition followed by a cyanhydrin formation and subsequent hydrolysis to yield the dithallous salt of 2,4-dihydroxy-2,4-dimethylpentanoic acid[1][2][4]. This reaction highlights a unique reactivity profile compared to alkali metal cyanides like potassium cyanide, which do not yield the same product under identical conditions[4].

Materials:

-

This compound

-

Deionized water

-

Acetone

Procedure:

-

Prepare a solution of 2.00 g (8.69 mmol) of this compound in 10 mL of deionized water in a beaker.

-

Place the beaker in a sealed chamber containing acetone.

-

Allow acetone vapor to diffuse into the aqueous this compound solution over a period of 4 days at room temperature.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with acetone and dry under an argon atmosphere.

-

The product is the dithallous salt of 2,4-dihydroxy-2,4-dimethylpentanoic acid, obtained in approximately 60% yield[2].

Inorganic Reactions

This compound is known to react with carbon dioxide from the atmosphere, leading to the formation of a mixed carbonate-cyanide salt, Tl₅(CO₃)₂(CN)[2]. This reaction demonstrates the basicity of the cyanide ion and its susceptibility to reaction with acidic gases.

The thallium(I) ion can participate in the formation of coordination polymers and cyanometallates. For instance, thallium(I) has been incorporated into various cyanometallate complexes, such as Tl₂[W(CN)₆(bpy)]·H₂O, Tl₅₇[{Fe(CN)₆}₁₂{NO₃}₉]·9H₂O, and Tl₄[W(CN)₈][5]. In these structures, the thallium(I) ion can exhibit unusual "side-on" coordination to the cyanide ligands[5].

Materials:

-

K₄[W(CN)₈]·2H₂O

-

TlNO₃

-

Deionized water

Procedure:

-

Prepare a solution of K₄[W(CN)₈]·2H₂O (0.4 g, 0.69 mmol) in 2 mL of deionized water.

-

Prepare a solution of TlNO₃ (0.80 g, 3.00 mmol) in 2 mL of deionized water.

-

Mix the two solutions and heat until a clear solution is obtained.

-

Allow the solution to cool slowly for crystallization.

-

Filter the resulting light orange crystals, wash with a small amount of cold water, and air dry.

-

The yield of Tl₄[W(CN)₈] is approximately 91%[5].

Reaction with Acids

In common with other ionic cyanides, this compound is expected to react with acids to liberate highly toxic hydrogen cyanide gas[6].

General Reaction: TlCN(s) + H⁺(aq) → Tl⁺(aq) + HCN(g)

Thermal Decomposition

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its reaction products.

| Spectroscopic Technique | Observed Features for TlCN or related compounds | Reference(s) |

| Raman Spectroscopy | A symmetric C≡N stretching mode is observed at 2172 cm⁻¹ for TlCN. | [2] |

| Solid-State ¹³C NMR | For Tl[Au(CN)₂], large ¹³C NMR line widths of 250-315 Hz are observed, attributed to coupling with ¹⁹⁷Au and/or ²⁰³/²⁰⁵Tl. The isotropic chemical shift is sensitive to Au-Tl metallophilic bonding. | [8] |

| FTIR Spectroscopy | For Tl₄[W(CN)₈], C≡N stretching bands are observed at 2098 (m), 2088 (w), and 2072 (s) cm⁻¹. For Tl₄[Mo(CN)₈], bands are at 2100 (m), 2091 (w), and 2077 (s) cm⁻¹. | [5] |

Safety Considerations

This compound is extremely toxic by inhalation, ingestion, and skin contact. It affects the nervous system, cardiovascular system, and can cause hair loss. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Waste containing thallium and cyanide must be disposed of according to strict hazardous waste protocols. In case of exposure, immediate medical attention is critical.

Conclusion

This compound is a reagent with specialized applications in organic and inorganic synthesis. Its reactivity is primarily driven by the nucleophilic character of the cyanide ion, facilitated by the precipitation of insoluble thallium(I) salts. While its use is limited by its high toxicity, it offers unique reactivity, as demonstrated in the stepwise aldol-cyanhydrin reaction with acetone. Further research into its coordination chemistry and thermal properties could reveal new applications for this compound. The information presented in this guide provides a foundation for researchers working with or considering the use of this compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Prussian Blue-Thallium and Potassium Similarities and Differences in Crystal Structures of Selected Cyanido Complexes of W, Fe and Mo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanides, Inorganic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1184. Thermal decomposition of thallous cyanamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. A 13C and 15N solid-state NMR study of structural disorder and aurophilic bonding in AuI and AuIII cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thallium(I) Cyanide Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of Thallium(I) cyanide. Thallium(I) (Tl(I)) compounds are of interest due to the unique electronic properties of the Tl(I) ion, which possesses a stereochemically active lone pair of electrons, influencing its coordination geometry and the overall structure of its complexes.[1][2] The cyanide ion (CN⁻), a versatile ligand, can coordinate to metal centers through either the carbon or nitrogen atom, or act as a bridging ligand, leading to a rich variety of coordination compounds, from simple salts to complex coordination polymers.[3][4][5] This guide summarizes the key structural features, spectroscopic properties, and synthetic methodologies related to Thallium(I) cyanide and its coordination complexes, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Core Concepts in Thallium(I) Cyanide Coordination

Thallium, in its +1 oxidation state, shares similarities with alkali metal ions like potassium (K⁺) due to their comparable ionic radii.[1] This similarity is a key factor in the biological activity and toxicity of thallium compounds.[1] However, the Tl(I) cation is a soft acid, preferring to bond with soft bases, which distinguishes its coordination chemistry from that of the hard acid alkali metal cations.[6] The valence shell electron configuration of Tl(I) is d¹⁰s², with the lone pair potentially influencing the coordination geometry, leading to distorted coordination environments.[1]

The cyanide ligand is an excellent σ-donor and a modest π-acceptor, capable of forming strong covalent bonds with metal ions.[4] Its ability to bridge metal centers through M-CN-M' linkages is fundamental to the formation of extended structures and coordination polymers.[1][4] In Thallium(I) cyanide complexes, both terminal and bridging coordination modes of the cyanide ligand are observed. A particularly noteworthy feature is the "side-on" coordination of the Tl⁺ ion to the C≡N triple bond, in addition to the more common "end-on" coordination.[1][7]

Synthesis of Thallium(I) Cyanide and its Coordination Complexes

A convenient method for the synthesis of Thallium(I) cyanide (TlCN) has been reported, highlighting its utility as a reagent in organic synthesis.[8][9] The synthesis of Tl(I) cyanide coordination complexes typically involves the reaction of a soluble thallium(I) salt, such as thallium(I) nitrate (TlNO₃), with a cyanometalate precursor in an aqueous solution.[1]

Experimental Protocol: Synthesis of Tl₄[Mo(CN)₈] [1]

-

Reactants:

-

K₄[Mo(CN)₈]·2H₂O (0.4 g; 0.81 mM) dissolved in 2 mL of water.

-

TlNO₃ (0.90 g, 3.38 mM) dissolved in 4 mL of water.

-

-

Procedure:

-

The two solutions are mixed.

-

The mixture is heated until a transparent solution is obtained.

-

The solution is then left for crystallization.

-

-

Product Isolation:

-

The resulting light orange crystals are filtered off.

-

The crystals are washed with a small amount of water.

-

The product is dried in air.

-

-

Yield: 0.84 g (93%).[1]

Experimental Protocol: Synthesis of Tl₄[W(CN)₈] [1]

-

Reactants:

-

K₄[W(CN)₈]·2H₂O (0.4 g; 0.74 mM) dissolved in 2 mL of water.

-

TlNO₃ (0.82 g, 3.08 mM) dissolved in 4 mL of water.

-

-

Procedure:

-

The two solutions are mixed.

-

The mixture is heated until a transparent solution is obtained.

-

The solution is then left for crystallization.

-

-

Product Isolation:

-

The formed yellow crystals are filtered off.

-

The crystals are washed with a small amount of water.

-

The product is dried in air.

-

-

Yield: 0.75 g (91%).[1]

Structural Characterization

Single-crystal X-ray diffraction is the primary technique for the structural elucidation of Thallium(I) cyanide complexes. These studies provide precise information on bond lengths, bond angles, coordination numbers, and the overall crystal packing.

Table 1: Selected Structural Data for Thallium(I) Cyanide Complexes

| Compound | Tl⁺ Coordination Number | Tl-N Bond Lengths (Å) | Tl-C Bond Lengths (Å) | Tl…Tl Contacts (Å) | Reference |

| [(thf)₂Tl(µ-NC)Mn(CO)(dppm)₂][PF₆] | 3 (N, O, O) | 2.63(2) | - | - | [2] |

Note: Further comprehensive structural data can be found in the cited literature.

The coordination environment around the Tl(I) center in its cyanide complexes can be varied. For instance, in [(thf)₂Tl(µ-NC)Mn(CO)(dppm)₂][PF₆], the thallium atom is coordinated to one nitrogen atom of the cyanide ligand and two oxygen atoms from tetrahydrofuran (THF) molecules, resulting in a pyramidal geometry.[2] This pyramidal geometry suggests the possible stereochemical activity of the 6s² lone pair of electrons on the Tl(I) ion.[2]

A fascinating aspect of thallium-cyanide interactions is the observation of "side-on" coordination, where the thallium ion interacts with both the carbon and nitrogen atoms of the cyanide ligand simultaneously.[1] This contrasts with the more typical "end-on" coordination to either the carbon or nitrogen atom.

Caption: Diagram illustrating "end-on" versus "side-on" coordination of the cyanide ligand to a Thallium(I) center.

Spectroscopic Properties

Infrared (IR) spectroscopy is a valuable tool for characterizing Thallium(I) cyanide complexes, with the C≡N stretching frequency (ν(CN)) being particularly informative. The position of the ν(CN) band can provide insights into the coordination mode of the cyanide ligand. Generally, when a cyanide ligand bridges two metal centers, the ν(CN) is shifted to a higher frequency compared to the free cyanide ion. However, in some Tl(I) cyanide complexes, a shift to lower energy is observed.[2] This has been attributed to the positive charge on the Tl(I) ion inducing increased back-bonding from the C-bound metal to the π* orbital of the cyanide ligand.[2]

Table 2: FT-IR Spectroscopic Data for Selected Thallium(I) Cyanide Complexes

| Compound | ν(CN) (cm⁻¹) | Reference |

| Tl₄[W(CN)₈] | 2098 (m), 2088 (w), 2072 (s) | [1] |

| Tl₄[Mo(CN)₈] | 2100 (m), 2091 (w), 2077 (s) | [1] |

| Tl₂[W(CN)₆(bpy)]·H₂O | 2110 (w), 2101 (s), 2085 (vs) | [1] |

| [(thf)₂Tl(µ-NC)Mn(CO)(dppm)₂][PF₆] | 2058 (weak) | [2] |

(vs = very strong, s = strong, m = medium, w = weak)

Logical Workflow for Characterization

The characterization of novel Thallium(I) cyanide coordination compounds follows a logical workflow, beginning with synthesis and proceeding through various analytical techniques to elucidate the structure and properties of the new material.

Caption: A generalized experimental workflow for the synthesis and characterization of Thallium(I) cyanide coordination compounds.

Safety Considerations

Thallium and its compounds are highly toxic and should be handled with extreme caution.[10][11][12][13] Cyanide compounds are also potent poisons.[14][15][16] All work with Thallium(I) cyanide and its derivatives must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.[14][16] It is imperative to have a detailed experimental plan and a thorough understanding of the institutional safety protocols before commencing any work with these materials. In case of exposure, immediate medical attention is required.[17]

Conclusion

The coordination chemistry of Thallium(I) cyanide is a rich and complex field, characterized by diverse coordination modes, including the unusual "side-on" interaction, and the formation of extended structures. The interplay between the electronic properties of the Tl(I) ion and the versatile ligating ability of the cyanide ion gives rise to a wide array of structurally interesting compounds. Further research in this area may lead to the development of new materials with novel electronic or optical properties, although the extreme toxicity of thallium compounds necessitates careful consideration of their potential applications and handling requirements. This guide provides a foundational understanding for researchers and professionals interested in exploring this fascinating area of inorganic chemistry.

References

- 1. The Role of Prussian Blue-Thallium and Potassium Similarities and Differences in Crystal Structures of Selected Cyanido Complexes of W, Fe and Mo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-bound thallium(I) complexes of redox-active cyanomanganese carbonyl ligands: cyanide as a µ3-κC∶κN∶κN triply bridging ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Old Materials for New Functions: Recent Progress on Metal Cyanide Based Porous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanometalate - Wikipedia [en.wikipedia.org]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thallium Cyanide [drugfuture.com]

- 10. Thallium - Wikipedia [en.wikipedia.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Selective Capture of Cesium and Thallium from Natural Waters and Simulated Wastes with Copper Ferrocyanide Functionalized Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols: Thallous Cyanide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallous cyanide (TlCN), also known as thallium(I) cyanide, is a highly effective reagent in organic synthesis, primarily utilized for the introduction of the cyanide group (CN). Its unique reactivity profile offers advantages in specific transformations where other cyanide salts may be less effective. This document provides detailed application notes and protocols for the use of this compound in key synthetic reactions, with a strong emphasis on safety and handling due to the extreme toxicity of thallium and cyanide compounds.

Extreme Hazard Warning

Thallium and its compounds are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] this compound combines this hazard with the acute toxicity of the cyanide ion, which can cause rapid chemical asphyxiation.[2][3] All manipulations must be carried out in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[4] An emergency plan and access to a cyanide antidote kit are strongly recommended. All thallium- and cyanide-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.[4]

Key Applications

This compound is a valuable reagent for the following transformations:

-

Synthesis of Aromatic Acyl Cyanides (α-Ketonitriles): The reaction of aromatic acid chlorides with this compound provides a high-yield pathway to acyl cyanides, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

-

Synthesis of Alkyl Cyanoformates: Chloroformates react smoothly with this compound to produce the corresponding cyanoformates.

-

Synthesis of Trimethylcyanosilane: This important silylating and cyanating agent can be prepared by reacting trimethylchlorosilane with this compound.

Application 1: Synthesis of Aromatic Acyl Cyanides

Aromatic acyl cyanides are synthesized via the reaction of an aroyl chloride with a suspension of this compound in an aprotic solvent like diethyl ether or ethyl acetate. The reaction proceeds smoothly, precipitating insoluble and easily filterable thallium(I) chloride, which drives the reaction to completion.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various aromatic acyl cyanides.

| Aroyl Chloride | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzoyl chloride | Diethyl ether | 24 | 25 | 92 |

| p-Toluoyl chloride | Diethyl ether | 24 | 25 | 95 |

| p-Anisoyl chloride | Diethyl ether | 24 | 25 | 96 |

| p-Chlorobenzoyl chloride | Diethyl ether | 24 | 25 | 94 |

| p-Nitrobenzoyl chloride | Ethyl acetate | 1 | 80 | 95 |

| 3,4,5-Trimethoxybenzoyl chloride | Ethyl acetate | 24 | 25 | 93 |

| α-Naphthoyl chloride | Diethyl ether | 24 | 25 | 95 |

Experimental Workflow Diagram

Caption: General workflow for the synthesis of aromatic acyl cyanides.

Detailed Experimental Protocol: Synthesis of Benzoyl Cyanide

Materials:

-

This compound (TlCN, 5.0 g, 0.022 mol)

-

Benzoyl chloride (2.81 g, 0.020 mol)

-

Anhydrous diethyl ether (50 mL)

-

Celite

Procedure:

-

Under a nitrogen atmosphere, a suspension of this compound (5.0 g, 0.022 mol) in 50 mL of anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer.

-

The suspension is stirred vigorously at room temperature (25 °C).

-

Benzoyl chloride (2.81 g, 0.020 mol) is added to the suspension.

-

The reaction mixture is stirred for 24 hours at 25 °C. During this time, a precipitate of thallium(I) chloride will form.

-

The insoluble thallium(I) chloride is removed by filtration through a pad of Celite.

-

The filter cake is washed with a small amount of dry diethyl ether.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude benzoyl cyanide is purified by vacuum distillation to afford the pure product. (Yield: 92%).

Application 2: Synthesis of Alkyl Cyanoformates

This compound reacts with alkyl chloroformates in refluxing ethyl acetate to provide alkyl cyanoformates in good yields.

Quantitative Data Summary

| Alkyl Chloroformate | Yield (%) |

| Ethyl chloroformate | 87 |

| Isobutyl chloroformate | 87 |

Detailed Experimental Protocol: Synthesis of Ethyl Cyanoformate

Materials:

-

This compound (TlCN)

-

Ethyl chloroformate

-

Anhydrous ethyl acetate

Procedure:

-

A mixture of this compound and ethyl chloroformate is heated to reflux in anhydrous ethyl acetate.

-

The reaction progress is monitored by an appropriate method (e.g., TLC, GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated thallium(I) chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield pure ethyl cyanoformate (Yield: 87%).

Application 3: Synthesis of Trimethylcyanosilane